molecular formula C5H7ClN2 B1591850 4-(2-chloroethyl)-1H-pyrazole CAS No. 438475-37-7

4-(2-chloroethyl)-1H-pyrazole

Cat. No. B1591850
M. Wt: 130.57 g/mol
InChI Key: KBGYVEMTQPFYBN-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-1H-pyrazole is a heterocyclic compound that is used in scientific research applications. It is a synthetic compound that has a wide range of applications in biochemical and physiological research. This compound can be used in laboratory experiments to study the effects of various drugs and other compounds on the body. It is also used to study the mechanism of action of drugs and compounds, as well as their biochemical and physiological effects.

Scientific Research Applications

Catalytic Applications and Synthesis of Nanoparticles

Palladium(II) Complexes of Pyrazolated Thio/Selenoethers : The reactions involving 4-bromo-1-(2-chloroethyl)-1H-pyrazole have led to the development of efficient precatalysts for Suzuki-Miyaura coupling reactions, achieving yields up to 96% in 2 hours. Moreover, this work has facilitated the single-source synthesis of Pd4Se and PdSe nanoparticles, offering new avenues in nanoparticle synthesis and catalysis (Sharma et al., 2013).

Pyrazole-Stabilized Dinuclear Palladium(II) Chalcogenolates : Another study using 4-bromo-1-(2-chloroethyl)-1H-pyrazole led to the formation of chalcogenolato-bridged dinuclear palladium(II) complexes. These complexes have shown potential as single-source precursors for the synthesis of palladium chalcogenide nanoparticles. The synthesized nanoparticles have been characterized, revealing potential applications in catalysis and materials science (Sharma et al., 2015).

Development of Ligands and Coordination Compounds

Synthesis of Silver(I) Complex : A study on the synthesis of the silver(I) complex of CH2[CH(pz4Et)2]2 has developed a general method for preparing 4-(alkyl)pyrazoles. This work contributes to the field of coordination chemistry by introducing new ligands for metal complexes, expanding the toolbox for the design of metal-organic frameworks and catalytic systems (Reger et al., 2003).

properties

IUPAC Name

4-(2-chloroethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c6-2-1-5-3-7-8-4-5/h3-4H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGYVEMTQPFYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597788
Record name 4-(2-Chloroethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chloroethyl)-1H-pyrazole

CAS RN

438475-37-7
Record name 4-(2-Chloroethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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